molecular formula C13H12BrNO3 B2510394 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid CAS No. 1016515-82-4

3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid

Cat. No. B2510394
CAS RN: 1016515-82-4
M. Wt: 310.147
InChI Key: WEBXMUPUHCYZLU-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid” is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

Oxazole derivatives have been synthesized and screened for their various biological activities . The synthesis of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, has been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been used in the synthesis of new comb-shaped methacrylate oligomers .


Physical And Chemical Properties Analysis

The compound is a white to light yellow or beige crystalline powder . Its molecular weight is 296.12 g/mol .

Scientific Research Applications

Overview of Applications in Neurotransmission and Drug Development

The compound 3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid plays a role in scientific research, particularly in the study of neurotransmission and drug development. Although the specific compound was not directly found in the reviewed literature, related structures and functional groups provide insights into its potential applications.

  • Neurotransmitter Receptors Research : Research into glutamate receptors, including NMDA (N-methyl-D-aspartate) receptors, is critical for understanding synaptic transmission in the central nervous system. Glutamate is the major excitatory neurotransmitter, and its receptors, including NMDA and AMPA receptors, are pivotal for fast and slow excitatory neurotransmission, respectively. The study of these receptors, including their biosynthetic pathways, transport after release from the endoplasmic reticulum, and function at the plasma membrane, is essential for unraveling the molecular mechanisms of synaptic function and dysfunction in psychiatric and neurological diseases (Horak et al., 2014).

  • Synthesis for Drug Development : The synthesis of compounds with specific functional groups, such as bromophenyl, is crucial for the development of pharmaceuticals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of efficient synthetic pathways in drug development. Developing practical and scalable synthetic methods can enhance the production of pharmaceutical compounds, highlighting the relevance of chemical synthesis research in medicinal chemistry (Qiu et al., 2009).

  • Herbicide Interaction with Soil : Understanding the sorption of herbicides, such as phenoxy herbicides, to soil and organic matter is vital for assessing environmental impact and for the development of more sustainable agricultural practices. Research in this area focuses on how these compounds interact with different soil components, which is crucial for managing their use and mitigating environmental risks (Werner et al., 2012).

  • Material Science Applications : In material science, research into the scintillation properties of polymers, such as those based on polymethyl methacrylate with various luminescent dyes, can lead to advancements in radiation detection technologies. These studies explore how different compounds and their derivatives can be used to enhance the characteristics of scintillators, which are critical for a wide range of applications from medical imaging to environmental monitoring (Salimgareeva & Kolesov, 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities , suggesting that this compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

Safety data sheets recommend using this compound only outdoors or in a well-ventilated area , suggesting that environmental conditions may influence its action.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used in the synthesis of new chemical entities, and their diverse biological potential suggests they may have further applications in the future .

properties

IUPAC Name

3-[5-(4-bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-8-13(9-2-4-10(14)5-3-9)18-11(15-8)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXMUPUHCYZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CCC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid

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